molecular formula C7H7NO B3260307 (S)-4-(oxiran-2-yl)pyridine CAS No. 329281-08-5

(S)-4-(oxiran-2-yl)pyridine

Cat. No.: B3260307
CAS No.: 329281-08-5
M. Wt: 121.14 g/mol
InChI Key: KRROYLIDJBSPDW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(oxiran-2-yl)pyridine is a chiral compound with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol . It features a pyridine ring substituted with an oxirane (epoxide) group at the 4-position, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(oxiran-2-yl)pyridine typically involves the epoxidation of a suitable precursor. One common method is the reaction of 4-vinylpyridine with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high efficiency and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be further oxidized under strong oxidative conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

    Nucleophilic substitution: The major products are ring-opened derivatives with the nucleophile attached to the former epoxide carbon.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products include piperidine derivatives.

Scientific Research Applications

(S)-4-(oxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

    Industry: Used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of (S)-4-(oxiran-2-yl)pyridine primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to its fluorinated analogs, (S)-4-(oxiran-2-yl)pyridine lacks the electron-withdrawing fluorine substituent, which can significantly alter its chemical reactivity and biological activity. The absence of fluorine makes it less polar and potentially less reactive towards certain nucleophiles. this also means it may have different selectivity and stability profiles, making it unique for specific applications.

Properties

IUPAC Name

4-[(2S)-oxiran-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRROYLIDJBSPDW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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